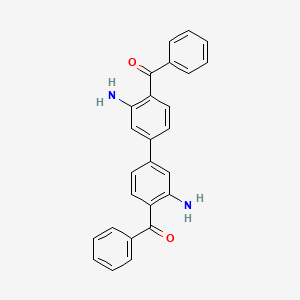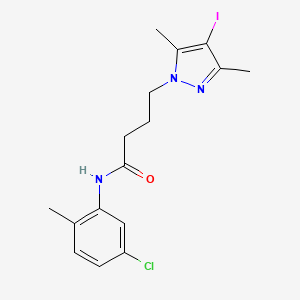
(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is an organic compound characterized by its complex structure, which includes two benzoyl groups attached to a biphenyl core with diamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.
Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Diamine Functionalities:
Industrial Production Methods
Industrial production of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE may involve large-scale coupling reactions followed by acylation and amination steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or diamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-DIBENZOYL-1,1’-BINAPHTHYL: Similar structure but with naphthyl groups instead of biphenyl.
4-BENZOYLBIPHENYL: Contains only one benzoyl group.
4,4’-BIPHENYLDICARBONYL CHLORIDE: Similar biphenyl core but with carbonyl chloride groups.
Uniqueness
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is unique due to its specific combination of benzoyl and diamine groups attached to a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C26H20N2O2 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2 |
Clé InChI |
FMSMPVMYWWHTAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-2-carbamoyl-6-methyl-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11484199.png)
![4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11484201.png)
![ethyl 4-[5-(4-tert-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11484206.png)
![Ethyl (2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11484217.png)

![1-{5-[(3,4-dimethoxyphenyl)amino]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11484233.png)
![2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide](/img/structure/B11484239.png)
![7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484250.png)
![2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11484257.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)
![1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one](/img/structure/B11484265.png)
![2-hydroxy-1-(4-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484274.png)
![2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11484290.png)
![3-(5-bromofuran-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484294.png)
